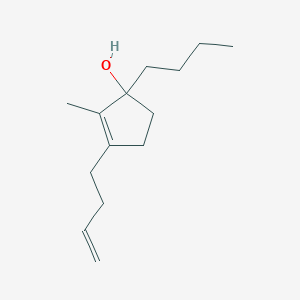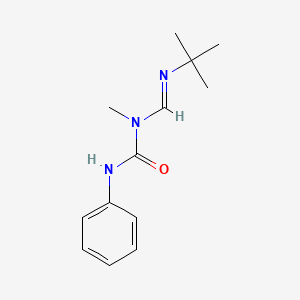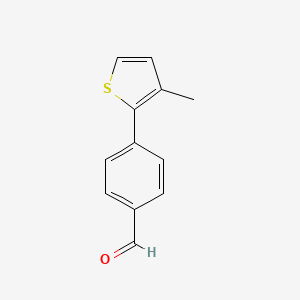
3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol is an organic compound with a complex structure that includes a cyclopentene ring substituted with butenyl, butyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with butyl lithium to form a cyclopentadienyl anion, which is then alkylated with 3-buten-1-yl bromide and 1-bromobutane. The resulting product is then subjected to a series of reactions, including hydrogenation and methylation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Catalysts and advanced reaction techniques, such as flow chemistry, may be employed to enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Indole-3-acetic acid
- But-3-en-1-yl benzoate
Uniqueness
3-(But-3-en-1-yl)-1-butyl-2-methylcyclopent-2-en-1-ol is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and biological properties. Its combination of butenyl, butyl, and methyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
651706-49-9 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
3-but-3-enyl-1-butyl-2-methylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-4-6-8-13-9-11-14(15,12(13)3)10-7-5-2/h4,15H,1,5-11H2,2-3H3 |
Clave InChI |
PCGOGWRATOOPHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CCC(=C1C)CCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-](/img/structure/B12539349.png)
![Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane](/img/structure/B12539358.png)
![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)


![4-[5-{4-[(Pentan-2-yl)oxy]phenyl}pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539393.png)




![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)
![Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate](/img/structure/B12539418.png)
![4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene](/img/structure/B12539421.png)
